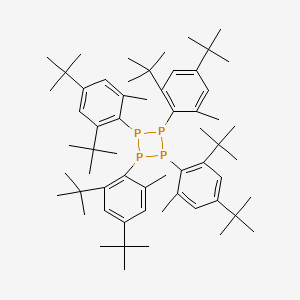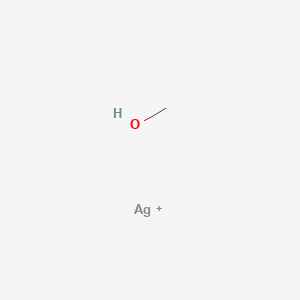
Silver;methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver methanol, often studied in the context of silver catalysts and methanol reactions, is a compound of significant interest in various scientific fields. Silver, a noble metal, is known for its excellent catalytic properties, while methanol is a simple alcohol widely used as a solvent, antifreeze, fuel, and feedstock in chemical synthesis. The combination of these two substances has led to numerous applications, particularly in catalysis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silver methanol catalysts typically involves the impregnation of silver onto a support material such as alumina (Al₂O₃). One common method is the incipient wetness impregnation technique, where a solution of silver nitrate (AgNO₃) is added to the support material, followed by drying and calcination to produce the silver-loaded catalyst .
Industrial Production Methods
In industrial settings, the oxidative dehydrogenation of methanol to formaldehyde is a major process that utilizes silver catalysts. This process involves passing a mixture of methanol, steam, and air over a bed of polycrystalline silver particles at high temperatures (560 to 700°C) and ambient pressure . The silver catalyst facilitates the conversion of methanol to formaldehyde, which is a key intermediate in the production of resins, plastics, and other chemicals.
Chemical Reactions Analysis
Types of Reactions
Silver methanol catalysts are primarily involved in oxidation reactions. The partial oxidation of methanol to formaldehyde is a well-studied reaction, where methanol is converted to formaldehyde and water in the presence of a silver catalyst . This reaction is highly exothermic and requires precise control of reaction conditions to maximize yield and selectivity.
Common Reagents and Conditions
Reagents: Methanol (CH₃OH), oxygen (O₂)
Conditions: High temperatures (560 to 700°C), ambient pressure, presence of a silver catalyst
Major Products
Formaldehyde (CH₂O): The primary product of methanol oxidation
Water (H₂O): A byproduct of the reaction
Scientific Research Applications
Silver methanol catalysts have a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of silver methanol catalysts involves the activation of methanol molecules on the surface of the silver catalyst. The silver atoms facilitate the dissociation of methanol into reactive intermediates, which then undergo oxidation to form formaldehyde and water . The presence of oxygen-containing active sites on the silver surface is crucial for the catalytic activity, as these sites participate in the conversion of methanol into carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
Copper methanol catalysts: Used in similar oxidative dehydrogenation reactions but with different selectivity and efficiency profiles.
Platinum and palladium catalysts: Widely used in VOC combustion but are more expensive compared to silver catalysts.
Uniqueness
Silver methanol catalysts are unique due to their high selectivity and efficiency in the partial oxidation of methanol to formaldehyde. They offer a cost-effective alternative to other noble metal catalysts like platinum and palladium, making them highly valuable in industrial applications .
Properties
CAS No. |
219708-82-4 |
|---|---|
Molecular Formula |
CH4AgO+ |
Molecular Weight |
139.910 g/mol |
IUPAC Name |
silver;methanol |
InChI |
InChI=1S/CH4O.Ag/c1-2;/h2H,1H3;/q;+1 |
InChI Key |
YAKBBMYCJZRGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CO.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)

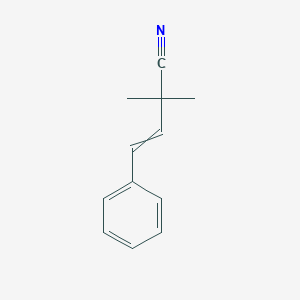
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)

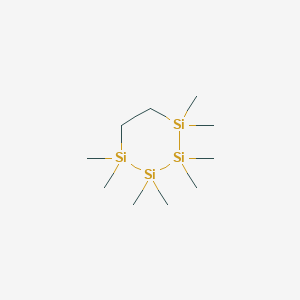
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
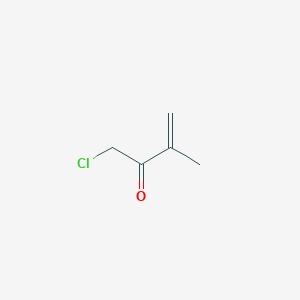
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)

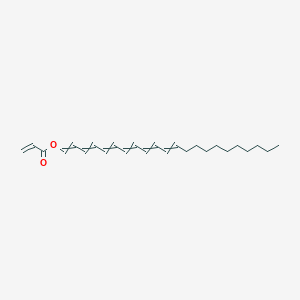
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
